molecular formula C8H16N2O2 B13323312 (3R)-3-Amino-3-(5-methyloxolan-2-yl)propanamide

(3R)-3-Amino-3-(5-methyloxolan-2-yl)propanamide

Cat. No.: B13323312
M. Wt: 172.22 g/mol
InChI Key: JOFCYSAYVYYWLR-YURFNIAASA-N
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Description

(3R)-3-Amino-3-(5-methyloxolan-2-yl)propanamide is a chiral compound with potential applications in various fields, including medicinal chemistry and organic synthesis. The compound features an amino group, a propanamide moiety, and a 5-methyloxolan ring, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Amino-3-(5-methyloxolan-2-yl)propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-methyloxolan-2-one and 3-aminopropanoic acid.

    Formation of Intermediate: The 5-methyloxolan-2-one is reacted with a suitable reagent to form an intermediate compound.

    Amidation Reaction: The intermediate is then subjected to an amidation reaction with 3-aminopropanoic acid under controlled conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions, catalysts, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Amino-3-(5-methyloxolan-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms, such as amines or alcohols.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

(3R)-3-Amino-3-(5-methyloxolan-2-yl)propanamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate and its role in drug design and development.

    Organic Synthesis: It serves as a building block in the synthesis of complex organic molecules.

    Biological Studies: Researchers investigate its biological activity and potential therapeutic effects.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3R)-3-Amino-3-(5-methyloxolan-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The amino group and the 5-methyloxolan ring play crucial roles in its binding affinity and reactivity with biological molecules. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (3R)-3-Amino-3-(5-methyloxolan-2-yl)butanamide: Similar structure with a butanamide moiety.

    (3R)-3-Amino-3-(5-methyloxolan-2-yl)ethanamide: Similar structure with an ethanamide moiety.

Properties

Molecular Formula

C8H16N2O2

Molecular Weight

172.22 g/mol

IUPAC Name

(3R)-3-amino-3-(5-methyloxolan-2-yl)propanamide

InChI

InChI=1S/C8H16N2O2/c1-5-2-3-7(12-5)6(9)4-8(10)11/h5-7H,2-4,9H2,1H3,(H2,10,11)/t5?,6-,7?/m1/s1

InChI Key

JOFCYSAYVYYWLR-YURFNIAASA-N

Isomeric SMILES

CC1CCC(O1)[C@@H](CC(=O)N)N

Canonical SMILES

CC1CCC(O1)C(CC(=O)N)N

Origin of Product

United States

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